Dopamine 3-beta-D-glucuronide sodium salt
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Overview
Description
Dopamine 3-beta-D-glucuronide sodium salt is a metabolite of dopamine, a key neurotransmitter in the brain. This compound, with the molecular formula C14H18NNaO8 and a molecular weight of 351.28, is primarily used in research settings . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of dopamine 3-beta-D-glucuronide sodium salt involves the glucuronidation of dopamine. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions.
Chemical Reactions Analysis
Dopamine 3-beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound back to dopamine under specific conditions.
Substitution: The glucuronide group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Dopamine 3-beta-D-glucuronide sodium salt is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for the study of dopamine metabolism and its derivatives.
Biology: Researchers use it to investigate the metabolic pathways of dopamine and its role in various physiological processes.
Medicine: It is used in studies related to neurological disorders, such as Parkinson’s disease and schizophrenia, to understand the metabolism of dopamine.
Mechanism of Action
The mechanism of action of dopamine 3-beta-D-glucuronide sodium salt involves its role as a metabolite of dopamine. It is formed through the glucuronidation of dopamine, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This modification increases the solubility of dopamine, facilitating its excretion from the body. The compound itself does not have significant biological activity but serves as a marker for dopamine metabolism .
Comparison with Similar Compounds
Dopamine 3-beta-D-glucuronide sodium salt can be compared with other dopamine metabolites, such as:
Dopamine sulfate: Another major metabolite of dopamine, formed through sulfation.
Dihydroxyphenylacetic acid (DOPAC): A primary metabolite of dopamine formed through oxidative deamination.
Homovanillic acid (HVA): A major end-product of dopamine metabolism, formed through the action of catechol-O-methyltransferase.
Each of these compounds has unique properties and roles in dopamine metabolism, highlighting the importance of this compound in understanding the comprehensive metabolic pathways of dopamine.
Properties
Molecular Formula |
C14H18NNaO8 |
---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
sodium;(3S,6S)-6-[5-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H19NO8.Na/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21);/q;+1/p-1/t9?,10-,11?,12?,14+;/m0./s1 |
InChI Key |
IJTRTNHFHDFRQJ-CNVUCCHTSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1CCN)O[C@H]2C(C([C@@H](C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1CCN)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
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